Clorhidrato de 4-cloro-6-(4-piperidinilmetoxi)pirimidina

Descripción general

Descripción

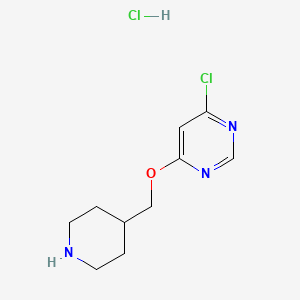

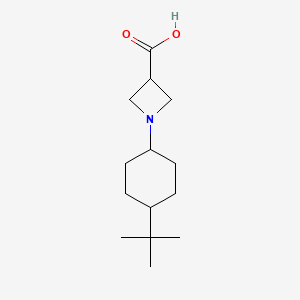

4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride, also known as PPMP, is a pyrimidine derivative. It has a molecular weight of 264.15 g/mol . The IUPAC name for this compound is 4-chloro-6-(piperidin-4-ylmethoxy)pyrimidine hydrochloride .

Molecular Structure Analysis

The InChI code for 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride is 1S/C10H14ClN3O.ClH/c11-9-5-10(14-7-13-9)15-6-8-1-3-12-4-2-8;/h5,7-8,12H,1-4,6H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride is a white to off-white powder that is soluble in water . Its molecular formula is C10H15Cl2N3O.Aplicaciones Científicas De Investigación

Investigación Farmacéutica: Agentes Antiinflamatorios

Clorhidrato de 4-cloro-6-(4-piperidinilmetoxi)pirimidina: se ha estudiado por su posible uso como agente antiinflamatorio. Los derivados de pirimidina, incluido este compuesto, han mostrado una gama de efectos farmacológicos como antioxidantes, antibacterianos, antivirales, antifúngicos, antituberculosos y, en particular, antiinflamatorios . Los efectos antiinflamatorios se atribuyen a su respuesta inhibitoria contra la expresión y las actividades de mediadores inflamatorios vitales como la prostaglandina E2, la sintasa de óxido nítrico inducible, el factor de necrosis tumoral-α, el factor nuclear κB, los leucotrienos y algunas interleucinas .

Ciencia de Materiales: Síntesis de Materiales Avanzados

En la ciencia de materiales, This compound puede utilizarse en la síntesis de materiales avanzados. Su estructura molecular permite la creación de compuestos complejos con propiedades específicas, que pueden aplicarse en el desarrollo de nuevos materiales con las características deseadas para diversas aplicaciones industriales .

Síntesis Química: Bloque de Construcción para Moléculas Complejas

Este compuesto sirve como un valioso bloque de construcción en la síntesis química. Sus sitios reactivos le permiten someterse a diversas reacciones químicas, formando nuevos enlaces y conduciendo a la creación de moléculas complejas. Esto es particularmente útil en la síntesis de productos farmacéuticos y agroquímicos donde se requiere una arquitectura molecular precisa .

Química Analítica: Cromatografía y Espectroscopia

En química analítica, This compound puede utilizarse como un compuesto estándar o de referencia en cromatografía y espectroscopia. Su estructura y propiedades bien definidas lo hacen adecuado para calibrar instrumentos y validar métodos analíticos .

Investigación Biológica: Mecanismos de Reparación del ADN

La investigación sobre los mecanismos de reparación del ADN también ha utilizado este compuesto. Los estudios sobre la estructura y el mecanismo del reconocimiento del fotoproducto pirimidina-pirimidona (6-4) por el complejo de reparación por escisión de nucleótidos Rad4/XPC han incluido derivados de pirimidina similares, destacando su relevancia en la comprensión de los procesos de reparación celular .

Química Medicinal: Diseño y Desarrollo de Fármacos

En química medicinal, la estructura del compuesto se explora para el diseño y desarrollo de fármacos. Su núcleo de pirimidina es un motivo común en muchos fármacos, y las modificaciones a su estructura pueden conducir a nuevos agentes terapéuticos con mayor eficacia y menor toxicidad .

Agroquímicos: Pesticidas y Herbicidas

Las propiedades químicas de This compound lo convierten en un candidato para el desarrollo de nuevos pesticidas y herbicidas. Su capacidad de interactuar con los sistemas biológicos puede aprovecharse para controlar plagas y malas hierbas de forma eficaz, contribuyendo a la productividad agrícola .

Industria de los Tintes: Síntesis de Tintes

Por último, en la industria de los tintes, este compuesto puede participar en la síntesis de tintes. Su estructura molecular permite la unión de varios grupos funcionales, que pueden impartir diferentes colores y propiedades a los tintes, convirtiéndolo en un intermedio versátil en la fabricación de tintes .

Safety and Hazards

Direcciones Futuras

Pyrimidines, including 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride, have been extensively studied for their potential applications in various fields of research and industry. They have been applied on a large scale in the medical and pharmaceutical fields . Future research may focus on the development of new pyrimidines as anti-inflammatory agents .

Mecanismo De Acción

Target of Action

Pyrimidines are a class of organic compounds that are widely used in the field of medicinal chemistry due to their diverse biological activities . They are known to interact with various biological targets, including enzymes, receptors, and DNA/RNA .

Mode of Action

The mode of action of pyrimidines can vary greatly depending on their chemical structure and the specific biological target they interact with. Some pyrimidines act by inhibiting enzymes, while others may bind to receptors to modulate their activity .

Biochemical Pathways

Pyrimidines are involved in various biochemical pathways. They play a crucial role in the synthesis of DNA and RNA, and are also involved in the regulation of various cellular processes .

Pharmacokinetics

The pharmacokinetic properties of pyrimidines can vary greatly depending on their chemical structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) can influence their bioavailability and therapeutic efficacy .

Result of Action

The result of the action of pyrimidines can vary depending on their specific mode of action and the biological target they interact with. Some pyrimidines have been found to exhibit anticancer, antibacterial, antiviral, and anti-inflammatory activities .

Action Environment

The action of pyrimidines can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the stability of the compound and its ability to interact with its target .

Análisis Bioquímico

Biochemical Properties

4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. For instance, 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride can bind to the active site of kinases, altering their conformation and affecting their catalytic activity .

Cellular Effects

The effects of 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride on cells are diverse and depend on the specific cell type and contextFor example, in cancer cells, 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride has been observed to inhibit cell proliferation and induce apoptosis by affecting key signaling pathways such as the PI3K/Akt and MAPK pathways . Additionally, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its cellular effects.

Molecular Mechanism

At the molecular level, 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. For example, it may inhibit kinase activity by competing with ATP for binding to the active site, thereby preventing phosphorylation of target proteins . Additionally, 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride can influence gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . The specific temporal effects can vary depending on the experimental conditions and the biological system being studied.

Dosage Effects in Animal Models

The effects of 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride in animal models are dose-dependent and can vary widely based on the administered dosage. At lower doses, this compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of immune responses . At higher doses, 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may retain biological activity . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, as well as the presence of other compounds that may compete for the same metabolic pathways.

Transport and Distribution

The transport and distribution of 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and its distribution within tissues can be influenced by factors such as tissue perfusion and binding affinity to cellular components . The localization and accumulation of 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride in specific tissues can affect its overall activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the cytoplasm or other organelles, where it can modulate enzyme activity and cellular metabolism.

Propiedades

IUPAC Name |

4-chloro-6-(piperidin-4-ylmethoxy)pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O.ClH/c11-9-5-10(14-7-13-9)15-6-8-1-3-12-4-2-8;/h5,7-8,12H,1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHYKXGAIXLHHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=CC(=NC=N2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220036-85-0 | |

| Record name | Pyrimidine, 4-chloro-6-(4-piperidinylmethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1466362.png)

![1-{[(4-Methoxyphenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466363.png)

![1-[(4-Aminopiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466364.png)

![1-[(4-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466365.png)

![1-[(3-Methylthiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466370.png)